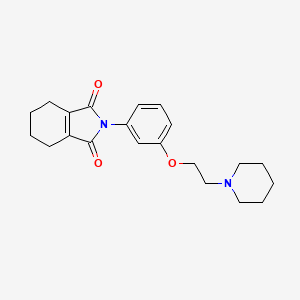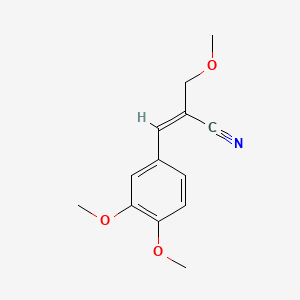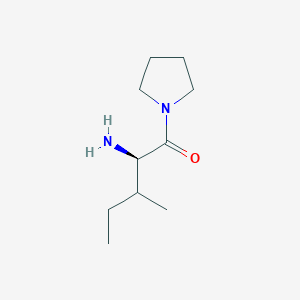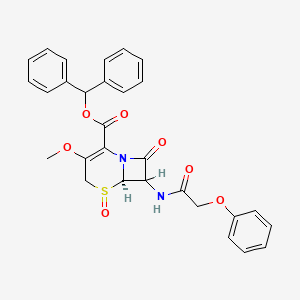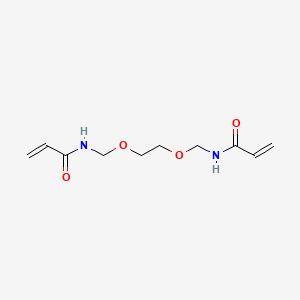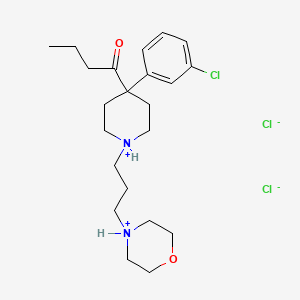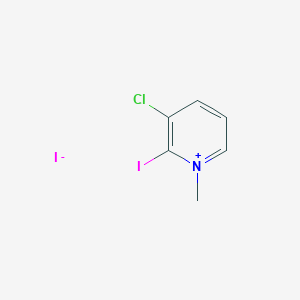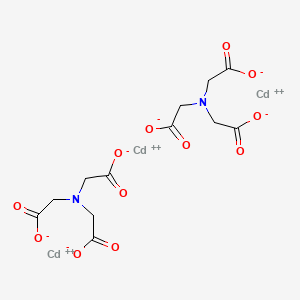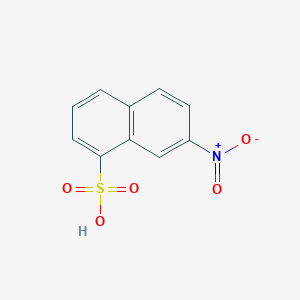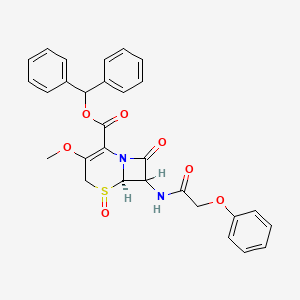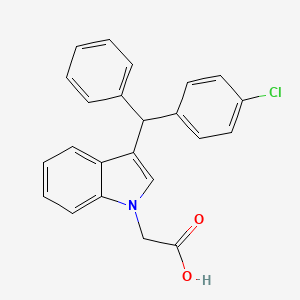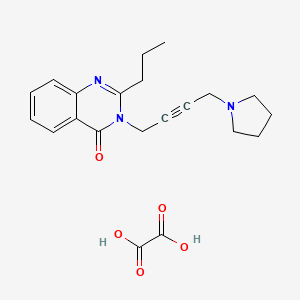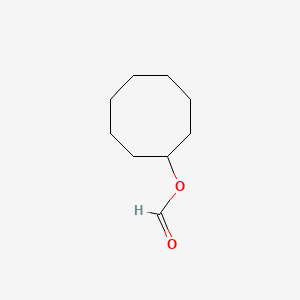
2-Amino-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione is a complex heterocyclic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a thioxanthene core fused with an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thioxanthene Core: The thioxanthene core can be synthesized through a cyclization reaction involving a suitable dithioester and an aromatic aldehyde under acidic conditions.
Isoquinoline Formation: The isoquinoline moiety is introduced via a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired 2-Amino-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of suitable bases or catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in various biological processes, leading to therapeutic effects.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-Amino-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione can be compared with other similar compounds, such as:
Isoquinoline Derivatives: These compounds share the isoquinoline core and exhibit similar biological activities.
Thioxanthene Derivatives: Compounds with a thioxanthene core that may have similar chemical reactivity and applications.
Quinolines and Quinolones: These compounds have related structures and are known for their antimicrobial and anticancer properties.
List of Similar Compounds
- 2-Aminoquinoline
- 1-Aminoisoquinoline
- Thioxanthene
- Quinolone
- Tetrahydroisoquinoline
This detailed article provides a comprehensive overview of 2-Amino-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
52204-19-0 |
|---|---|
Molecular Formula |
C18H10N2O2S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
14-amino-8-thia-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione |
InChI |
InChI=1S/C18H10N2O2S/c19-20-17(21)11-6-5-10-9-3-1-2-4-13(9)23-14-8-7-12(18(20)22)15(11)16(10)14/h1-8H,19H2 |
InChI Key |
BSICVDWEIBOGJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)N)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


